Methyl [(tributylstannyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(tributylstannyl)sulfanyl]acetate is an organotin compound characterized by the presence of a stannyl group attached to a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(tributylstannyl)sulfanyl]acetate typically involves the reaction of tributylstannyl compounds with sulfanyl acetate derivatives. One common method involves the use of tributylstannylmethanol, which is prepared by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as butyllithium . The resulting tributylstannylmethanol can then be reacted with methyl acetate under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl [(tributylstannyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin compounds.
Scientific Research Applications
Methyl [(tributylstannyl)sulfanyl]acetate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of Methyl [(tributylstannyl)sulfanyl]acetate involves the reactivity of the stannyl group. The stannyl group can participate in various chemical reactions, including nucleophilic substitution and oxidative addition. These reactions are facilitated by the electron-rich nature of the stannyl group, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Methyl [(2-oxopropyl)sulfanyl]acetate: A related compound with a different functional group attached to the sulfanyl acetate moiety.
Properties
CAS No. |
31614-63-8 |
---|---|
Molecular Formula |
C15H32O2SSn |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
methyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/3C4H9.C3H6O2S.Sn/c3*1-3-4-2;1-5-3(4)2-6;/h3*1,3-4H2,2H3;6H,2H2,1H3;/q;;;;+1/p-1 |
InChI Key |
YPLIVLHJYQJWIL-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.